![molecular formula C14H14ClN3O4S B4921443 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)
5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various applications. This compound is commonly referred to as CP-690,550 and was first synthesized in 2003 by Pfizer. Since then, several studies have been conducted to explore the various properties and applications of this compound.
Mécanisme D'action
CP-690,550 exerts its therapeutic effects by inhibiting the activity of JAK enzymes. These enzymes are involved in the signaling pathways that regulate the immune response. By blocking the activity of JAK, CP-690,550 can prevent the activation of immune cells and reduce the production of inflammatory cytokines.
Biochemical and Physiological Effects
CP-690,550 has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. It can also improve the symptoms of these diseases, such as joint pain and swelling. Additionally, CP-690,550 has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP-690,550 is its high potency and selectivity for JAK enzymes. This makes it an attractive candidate for the treatment of autoimmune diseases, as it can target the underlying cause of the disease without affecting other physiological processes. However, CP-690,550 has some limitations in lab experiments, including its high cost and limited availability.
Orientations Futures
There are several potential future directions for research on CP-690,550. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms. This could improve the efficacy and safety of these drugs. Additionally, CP-690,550 could be explored for its potential in treating other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Finally, there is a need for further research on the long-term safety and efficacy of CP-690,550 in clinical settings.
Méthodes De Synthèse
The synthesis of CP-690,550 involves the reaction of 2-chloro-3-pyridinamine with 2-methoxy-N-methylbenzamide in the presence of a sulfonylating agent. The process yields a white crystalline solid that is highly soluble in water and organic solvents.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential in treating autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. It is a potent inhibitor of Janus kinase (JAK), which plays a crucial role in the immune response. By inhibiting JAK, CP-690,550 can reduce inflammation and prevent damage to the affected tissues.
Propriétés
IUPAC Name |
5-[(2-chloropyridin-3-yl)sulfamoyl]-2-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S/c1-16-14(19)10-8-9(5-6-12(10)22-2)23(20,21)18-11-4-3-7-17-13(11)15/h3-8,18H,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALCGLXTVWFLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=C(N=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.